Cas no 872994-57-5 (N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide)

N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
- N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide
-
- インチ: 1S/C17H18N6O2S/c1-11-2-4-12(5-3-11)17(25)19-9-8-15-21-20-14-6-7-16(22-23(14)15)26-10-13(18)24/h2-7H,8-10H2,1H3,(H2,18,24)(H,19,25)
- InChIKey: DIXKZFIQMJYOTQ-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1N2C(=NN=1)C=CC(SCC(N)=O)=N2)(=O)C1=CC=C(C)C=C1
N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2007-0132-1mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-4mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-5mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-15mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-5μmol |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-30mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-2mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-3mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-40mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2007-0132-10mg |
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide |
872994-57-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide 関連文献
-
3. Book reviews
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamideに関する追加情報
Introduction to N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide and Its Significance in Modern Chemical Biology
N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide, a compound with the CAS number 872994-57-5, represents a fascinating intersection of chemical biology and pharmaceutical innovation. This compound has garnered significant attention in recent years due to its unique structural features and promising biological activities. The intricate molecular framework of this compound, characterized by a combination of heterocyclic rings and functional groups, makes it a compelling candidate for further exploration in drug discovery and therapeutic development.
The N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide structure incorporates several key pharmacophoric elements that contribute to its potential biological efficacy. The presence of a carbamoylmethylsulfanyl group within the 1,2,4-triazole ring enhances its interaction with biological targets, while the benzamide moiety provides additional binding affinity. These structural features are critical in determining the compound's pharmacokinetic properties and its ability to modulate biological pathways.
In the realm of chemical biology, the study of such complex molecules offers insights into the mechanisms of drug action and the development of novel therapeutic strategies. The 872994-57-5 compound has been extensively investigated for its potential applications in treating various diseases. Researchers have particularly focused on its role in modulating inflammatory pathways and its ability to interact with enzymes involved in metabolic processes. These studies have revealed promising results, suggesting that this compound may serve as a lead molecule for the development of new drugs.
The latest research on N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide has highlighted its potential in addressing unmet medical needs. For instance, studies have demonstrated its efficacy in reducing inflammation by inhibiting key pro-inflammatory cytokines. This mechanism of action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where targeted anti-inflammatory therapy is crucial. Additionally, the compound has shown promise in preclinical models for its ability to modulate metabolic pathways associated with diabetes and obesity.
The synthesis and characterization of this compound have been subjects of intense scientific investigation. The multi-step synthetic route involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the compound. These analytical methods provide critical data for understanding the molecular interactions and pharmacological properties of N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide.
The pharmacological profile of N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide has been further elucidated through computational modeling and experimental studies. Molecular docking simulations have been used to predict binding interactions between the compound and target proteins. These simulations have provided valuable insights into the binding affinity and specificity of the molecule. Experimental validation through enzyme inhibition assays has confirmed these predictions, reinforcing the potential of this compound as a therapeutic agent.
In conclusion, N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide (CAS no 872994-57-5) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development. Ongoing studies continue to uncover new aspects of its pharmacological properties and potential therapeutic applications. As research progresses, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.
872994-57-5 (N-(2-{6-(carbamoylmethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methylbenzamide) 関連製品
- 1806056-62-1(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 2171437-98-0(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)
- 98879-66-4(4-Amino-2-nitrocinnamic acid)
- 904433-47-2(7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1177342-31-2(2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride)
- 26103-07-1(Chloromethyl Hexafluoroisopropyl Ether)
- 2171970-98-0(7'-bromo-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one)
- 1086386-02-8(N1-[(Oxan-4-yl)methyl]benzene-1,2-diamine)
- 1020054-02-7(N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide)
- 932708-14-0(Pexopiprant)




